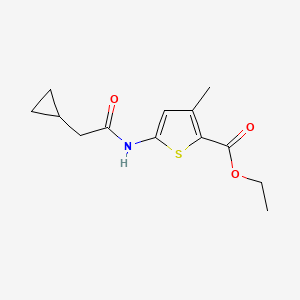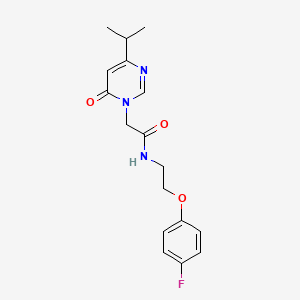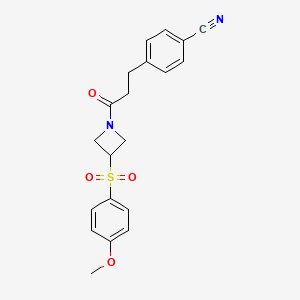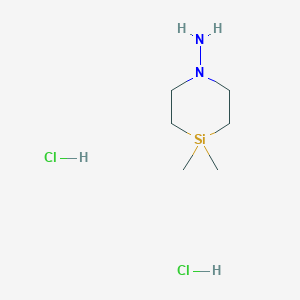![molecular formula C17H23NO3 B2690414 N-(1,3-Dioxan-2-ylmethyl)-N-[(3-ethylphenyl)methyl]prop-2-enamide CAS No. 2411279-12-2](/img/structure/B2690414.png)
N-(1,3-Dioxan-2-ylmethyl)-N-[(3-ethylphenyl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-Dioxan-2-ylmethyl)-N-[(3-ethylphenyl)methyl]prop-2-enamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as DMEP or Dioxane Methoxyethyl Propenamide. DMEP is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. In
Wirkmechanismus
The mechanism of action of DMEP involves its ability to bind to the active site of HDAC enzymes, thereby inhibiting their activity. This leads to an increase in the acetylation of histone proteins, which can result in changes in gene expression. The exact mechanism by which DMEP inhibits HDAC activity is still being studied, but it is believed to involve the formation of a covalent bond between DMEP and the enzyme.
Biochemical and Physiological Effects:
DMEP has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting HDAC activity, DMEP has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress. However, the exact mechanisms by which DMEP produces these effects are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMEP in lab experiments is its specificity for HDAC enzymes. This allows researchers to study the effects of HDAC inhibition without affecting other cellular processes. Additionally, DMEP has been shown to be relatively stable and easy to handle in the laboratory. However, one limitation of using DMEP is its potential toxicity, which must be carefully monitored in experiments.
Zukünftige Richtungen
There are many potential future directions for research involving DMEP. One area of interest is the development of DMEP-based therapies for cancer and other diseases. Additionally, further studies are needed to fully understand the mechanisms by which DMEP produces its effects on HDAC enzymes and other cellular processes. Finally, the development of new synthesis methods for DMEP could lead to improvements in its purity and yield, making it more accessible for research.
Synthesemethoden
DMEP can be synthesized through a multi-step process involving the reaction of propargyl alcohol with 3-ethylbenzylamine to form an intermediate. The intermediate is then reacted with dioxane-2-carboxaldehyde to form the final product, DMEP. The synthesis of DMEP is a complex process that requires careful attention to detail and precise control of reaction conditions.
Wissenschaftliche Forschungsanwendungen
DMEP has been found to have potential applications in scientific research due to its ability to inhibit the activity of certain enzymes. Specifically, DMEP has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibitors have been studied for their potential use in the treatment of cancer, neurodegenerative diseases, and other conditions.
Eigenschaften
IUPAC Name |
N-(1,3-dioxan-2-ylmethyl)-N-[(3-ethylphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-3-14-7-5-8-15(11-14)12-18(16(19)4-2)13-17-20-9-6-10-21-17/h4-5,7-8,11,17H,2-3,6,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRBUWLGUFPZPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)CN(CC2OCCCO2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-3-(2,5-dimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2690338.png)
![Methyl 4-(2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2690340.png)


![1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone](/img/structure/B2690343.png)



![N-([2,4'-bipyridin]-3-ylmethyl)-3-(5-bromo-2-methoxyphenyl)propanamide](/img/structure/B2690349.png)
![2-(2-(4-(2-(1,3-dioxoisoindolin-2-yl)acetyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2690350.png)
![7-butyl-6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2690353.png)